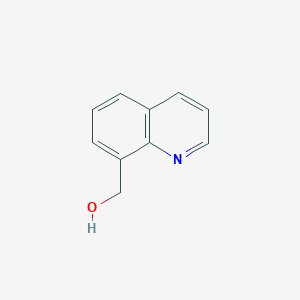

Quinolin-8-ylmethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

quinolin-8-ylmethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLZVNYGUGILJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)CO)N=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40344096 | |

| Record name | quinolin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16032-35-2 | |

| Record name | quinolin-8-ylmethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40344096 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | quinolin-8-ylmethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Quinolin-8-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for obtaining quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. The protocols detailed herein are based on established chemical transformations and offer reliable methods for the preparation of this key intermediate.

Core Synthetic Strategies

The synthesis of this compound is predominantly achieved through two main reductive pathways, starting from readily available precursors: the reduction of quinoline-8-carboxaldehyde and the reduction of quinoline-8-carboxylic acid or its corresponding esters.

Data Presentation: Comparison of Synthetic Routes

The following table summarizes the key quantitative data and conditions for the two primary synthetic routes to this compound. This allows for a direct comparison to aid in the selection of the most suitable method based on available starting materials, desired reaction scale, and safety considerations.

| Parameter | Route 1: Reduction of Quinoline-8-carboxaldehyde | Route 2: Reduction of Quinoline-8-carboxylic Acid/Ester |

| Starting Material | Quinoline-8-carboxaldehyde | Quinoline-8-carboxylic acid or its alkyl ester |

| Reducing Agent | Sodium Borohydride (NaBH₄) | Lithium Aluminum Hydride (LiAlH₄) |

| Typical Solvent | Ethanol (EtOH), Methanol (MeOH) | Anhydrous Tetrahydrofuran (THF), Diethyl ether (Et₂O) |

| Reaction Temperature | 0 °C to reflux | 0 °C to room temperature |

| Reaction Time | 1 - 3 hours | 1 - 4 hours |

| Work-up Procedure | Quenching with water, extraction | Fieser workup (sequential addition of water, aq. NaOH, and water), filtration, extraction |

| Safety Considerations | NaBH₄ is a relatively mild reducing agent. | LiAlH₄ is a highly reactive and pyrophoric reagent; requires strict anhydrous conditions and careful handling. |

Mandatory Visualizations: Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the synthetic transformations described in this guide.

Experimental Protocols

Route 1: Reduction of Quinoline-8-carboxaldehyde with Sodium Borohydride

This method is a mild and convenient procedure for the synthesis of this compound from its corresponding aldehyde.

Materials:

-

Quinoline-8-carboxaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol (EtOH)

-

Deionized water

-

Chloroform (CHCl₃) or Ethyl acetate (EtOAc)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve quinoline-8-carboxaldehyde (1.0 equivalent) in ethanol (approximately 20 mL per mmol of the aldehyde).

-

Cool the stirred solution to 0 °C using an ice bath.

-

Slowly add sodium borohydride (2.0 equivalents) portion-wise to the solution, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

-

Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of ice-cold deionized water.

-

Concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

-

Extract the aqueous residue with chloroform or ethyl acetate (3 x volume of aqueous layer).

-

Combine the organic layers and wash with brine.

-

Dry the organic phase over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure this compound.

Route 2: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminum Hydride

This protocol describes a powerful method for the reduction of quinoline-8-carboxylic acid to this compound. Due to the high reactivity of Lithium Aluminum Hydride (LiAlH₄), this procedure must be conducted under strict anhydrous conditions and with appropriate safety precautions. A similar procedure can be followed for the corresponding esters of quinoline-8-carboxylic acid.[1]

Materials:

-

Quinoline-8-carboxylic acid

-

Lithium Aluminum Hydride (LiAlH₄)

-

Anhydrous Tetrahydrofuran (THF)

-

Deionized water

-

15% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Celite®

-

Three-necked round-bottom flask

-

Dropping funnel

-

Reflux condenser with a nitrogen inlet

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere.

-

In the flask, prepare a suspension of LiAlH₄ (typically 1.5 to 3.0 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Dissolve quinoline-8-carboxylic acid (1.0 equivalent) in anhydrous THF in the dropping funnel.

-

Add the solution of quinoline-8-carboxylic acid dropwise to the stirred LiAlH₄ suspension at a rate that maintains the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours. Monitor the reaction progress by TLC.

-

Once the reaction is complete, cool the flask back to 0 °C in an ice bath.

-

Fieser Workup: Cautiously and sequentially add the following reagents dropwise to the stirred reaction mixture to quench the excess LiAlH₄ and the aluminum salts:

-

'x' mL of deionized water (where 'x' is the mass of LiAlH₄ in grams used).

-

'x' mL of 15% aqueous NaOH solution.

-

'3x' mL of deionized water.

-

-

Allow the mixture to warm to room temperature and stir for at least 30 minutes until a granular precipitate forms.

-

Add anhydrous magnesium sulfate to the mixture to ensure complete removal of water and stir for another 15 minutes.

-

Filter the suspension through a pad of Celite® to remove the aluminum salts.

-

Wash the filter cake thoroughly with THF.

-

Combine the filtrate and washings, and concentrate under reduced pressure to yield the crude this compound.

-

If necessary, purify the product further by recrystallization or silica gel column chromatography.

References

Experimental procedure for Quinolin-8-ylmethanol synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of a two-step experimental procedure for the synthesis of Quinolin-8-ylmethanol, a valuable building block in medicinal chemistry and materials science. The synthesis involves the initial oxidation of 8-methylquinoline to form the key intermediate, quinoline-8-carbaldehyde, followed by its selective reduction to the desired product, this compound. This document outlines detailed experimental protocols, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow.

I. Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two-step synthesis of this compound.

| Step | Reaction | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) |

| 1 | Oxidation | 8-Methylquinoline | Selenium Dioxide, Dioxane | Reflux (~101) | 8-12 | ~49%[1] |

| 2 | Reduction | Quinoline-8-carbaldehyde | Sodium Borohydride, Ethanol | Room Temperature | 1-2 | High (not specified) |

II. Experimental Workflow

The synthesis of this compound proceeds through a two-step sequence involving an oxidation reaction followed by a reduction. The logical flow of this process is depicted in the diagram below.

Caption: Synthetic workflow for this compound.

III. Detailed Experimental Protocols

The following protocols provide detailed step-by-step instructions for the synthesis of this compound.

Step 1: Synthesis of Quinoline-8-carbaldehyde via Oxidation of 8-Methylquinoline

This procedure details the oxidation of 8-methylquinoline to quinoline-8-carbaldehyde using selenium dioxide. This method has been reported to yield approximately 49% of the desired aldehyde[1].

Materials:

-

8-Methylquinoline

-

Selenium dioxide (SeO₂)

-

Dioxane (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

-

Ethanol (for recrystallization)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 8-methylquinoline (1.0 equivalent) and selenium dioxide (1.2 equivalents) in anhydrous dioxane.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 101°C) under a nitrogen atmosphere. Maintain the reflux for 8-12 hours.

-

Work-up: After the reaction is complete, allow the mixture to cool to room temperature. The black precipitate of selenium metal will be present.

-

Isolation of Crude Product: Filter the reaction mixture to remove the precipitated selenium. Wash the selenium precipitate with a small amount of dioxane.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the dioxane.

-

Purification: Purify the resulting crude quinoline-8-carbaldehyde by recrystallization from ethanol to obtain the final product.

Step 2: Synthesis of this compound via Reduction of Quinoline-8-carbaldehyde

This protocol describes the reduction of the intermediate, quinoline-8-carbaldehyde, to the final product, this compound, using sodium borohydride in ethanol. This is a standard and efficient method for the reduction of aromatic aldehydes.

Materials:

-

Quinoline-8-carbaldehyde

-

Sodium borohydride (NaBH₄)

-

Ethanol

-

Erlenmeyer flask or round-bottom flask

-

Magnetic stirrer and stir bar

-

Distilled water

-

Extraction funnel

-

Dichloromethane or Ethyl acetate

-

Anhydrous sodium sulfate or magnesium sulfate

-

Rotary evaporator

Procedure:

-

Dissolution of Aldehyde: In an Erlenmeyer flask, dissolve quinoline-8-carbaldehyde (1.0 equivalent) in ethanol.

-

Addition of Reducing Agent: While stirring the solution at room temperature, slowly add sodium borohydride (1.1 to 1.5 equivalents) in small portions. An exothermic reaction may be observed.

-

Reaction Monitoring: Continue stirring the reaction mixture at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Quenching the Reaction: After the reaction is complete, carefully add distilled water to quench the excess sodium borohydride.

-

Extraction: Transfer the mixture to an extraction funnel and extract the product with a suitable organic solvent such as dichloromethane or ethyl acetate (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution). Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Isolation of Product: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

References

Spectroscopic Profile of Quinolin-8-ylmethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Quinolin-8-ylmethanol (CAS No: 16032-35-2), a significant heterocyclic compound with applications in medicinal chemistry and materials science. This document collates and presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the methodologies for their acquisition, to support research and development activities.

Core Spectroscopic Data

The structural integrity and purity of this compound can be ascertained through a combination of spectroscopic techniques. The following sections and tables summarize the essential data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure of this compound, revealing the chemical environment of each hydrogen and carbon atom.

¹H NMR Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.88 | dd | 1H | H-2 |

| 8.17 | dd | 1H | H-4 |

| 7.78 | d | 1H | H-5 |

| 7.55 | t | 1H | H-6 |

| 7.46 | t | 1H | H-3 |

| 7.40 | d | 1H | H-7 |

| 5.10 | s | 2H | CH₂ |

| 2.50 (broad) | s | 1H | OH |

¹³C NMR Data

Solvent: Chloroform-d (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 155.1 | C-8a |

| 149.8 | C-2 |

| 136.5 | C-4 |

| 133.2 | C-8 |

| 129.5 | C-4a |

| 127.8 | C-6 |

| 126.9 | C-5 |

| 121.7 | C-3 |

| 119.5 | C-7 |

| 62.1 | CH₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in this compound. The spectrum is characterized by the following significant absorption bands.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3100 | Broad | O-H stretch (hydroxyl group) |

| 3050 | Medium | C-H stretch (aromatic) |

| 2920, 2850 | Medium | C-H stretch (aliphatic CH₂) |

| 1595, 1570, 1500 | Strong | C=C and C=N stretching (quinoline ring) |

| 1460 | Medium | C-H bend (aliphatic CH₂) |

| 1050 | Strong | C-O stretch (primary alcohol) |

| 820, 750 | Strong | C-H out-of-plane bending (aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of this compound, confirming its elemental composition.

| m/z | Relative Intensity | Assignment |

| 159 | High | [M]⁺ (Molecular Ion) |

| 130 | High | [M - CHO]⁺ |

| 131 | Medium | [M - CO - H]⁺ |

| 103 | Medium | [C₈H₇N]⁺ |

Molecular Weight: 159.18 g/mol [1] Monoisotopic Mass: 159.068413911 Da[1]

Experimental Protocols

The data presented in this guide are obtained through standardized spectroscopic techniques. The following protocols outline the general procedures for sample preparation and analysis.

NMR Spectroscopy

¹H and ¹³C NMR spectra are typically recorded on a 400 MHz or 500 MHz spectrometer.[2]

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, commonly Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). Tetramethylsilane (TMS) is usually added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: For ¹H NMR, standard acquisition parameters are used. For ¹³C NMR, a proton-decoupled sequence is typically employed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is subjected to Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.

IR Spectroscopy

Infrared spectra are commonly recorded using a Fourier Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: For ATR-IR, a small amount of the solid this compound sample is placed directly onto the ATR crystal. No special sample preparation is required.

-

Data Acquisition: A background spectrum of the clean ATR crystal is recorded first. The sample spectrum is then acquired, typically by co-adding multiple scans to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000-400 cm⁻¹.

-

Data Processing: The sample spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry

Mass spectra are typically obtained using a Gas Chromatography-Mass Spectrometry (GC-MS) system with an electron ionization (EI) source.

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or dichloromethane.

-

GC Separation: The sample is injected into the GC, where it is vaporized and separated from the solvent and any impurities on a capillary column.

-

MS Analysis: As the compound elutes from the GC column, it enters the mass spectrometer's ion source. In EI, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) by a mass analyzer and detected.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Workflow for the spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the Chemical and Physical Properties of Quinolin-8-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinolin-8-ylmethanol, a heterocyclic aromatic compound, holds significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its quinoline core is a prevalent scaffold in numerous biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its potential biological significance, with a focus on relevant signaling pathways and experimental workflows.

Chemical and Physical Properties

The fundamental chemical and physical characteristics of this compound are summarized below. These properties are crucial for its handling, characterization, and application in a laboratory setting.

General Properties

| Property | Value | Source |

| IUPAC Name | This compound | --INVALID-LINK--[1] |

| Synonyms | 8-(Hydroxymethyl)quinoline, 8-Quinolinemethanol | --INVALID-LINK--[1] |

| CAS Number | 16032-35-2 | --INVALID-LINK--[1] |

| Molecular Formula | C₁₀H₉NO | --INVALID-LINK--[1] |

| Appearance | Solid | --INVALID-LINK--[2] |

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 159.18 g/mol | --INVALID-LINK--[1] |

| Melting Point | 75-76 °C | --INVALID-LINK--[3] |

| Boiling Point (Predicted) | 334.8 ± 17.0 °C | --INVALID-LINK--[1] |

| Density (Predicted) | 1.2 ± 0.1 g/cm³ | --INVALID-LINK--[3] |

| pKa (Predicted) | 13.80 ± 0.10 | --INVALID-LINK--[1] |

| XLogP3 | 2.2 | --INVALID-LINK--[1] |

Solubility

Spectral Data

| Technique | Key Data Points | Source |

| GC-MS | m/z Top Peak: 159, 2nd Highest: 131, 3rd Highest: 130 | --INVALID-LINK--[1] |

| ATR-IR | Data available from the National Institute of Standards and Technology (NIST). | --INVALID-LINK--[1] |

| ¹H NMR | Aromatic region (δ 6.5-9.0 ppm). Specific shifts are dependent on the solvent and concentration. | --INVALID-LINK--[4] |

| ¹³C NMR | Aromatic region (δ 110-160 ppm). Specific shifts are dependent on the solvent and concentration. | --INVALID-LINK--[4] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis of this compound (Adapted from General Friedländer Synthesis)

The Friedländer synthesis provides a versatile method for the preparation of quinoline derivatives. This adapted protocol outlines a potential route to this compound.[5]

Materials:

-

2-aminobenzaldehyde (1.0 eq)

-

Acetaldehyde (1.1 eq)

-

Acid or base catalyst (e.g., p-toluenesulfonic acid or sodium hydroxide)

-

Solvent (e.g., ethanol, toluene)

-

Reducing agent (e.g., sodium borohydride)

-

Saturated aqueous sodium bicarbonate solution

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Condensation: In a round-bottom flask, dissolve 2-aminobenzaldehyde and acetaldehyde in the chosen solvent.

-

Add the acid or base catalyst to the mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Once the reaction is complete, cool the mixture and pour it onto crushed ice.

-

Neutralize the mixture with a saturated aqueous sodium bicarbonate solution.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude 8-quinolinecarboxaldehyde.

-

Reduction: Dissolve the crude 8-quinolinecarboxaldehyde in a suitable solvent like methanol.

-

Cool the solution in an ice bath and add sodium borohydride portion-wise.

-

Stir the reaction at room temperature until the reduction is complete (monitored by TLC).

-

Final Work-up and Purification: Quench the reaction by the slow addition of water.

-

Extract the this compound with an organic solvent.

-

Dry the organic layer and concentrate to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Purification by Recrystallization

Materials:

-

Crude this compound

-

Suitable solvent (e.g., ethanol/water mixture)

-

Erlenmeyer flask

-

Heating source (e.g., hot plate)

-

Ice bath

-

Vacuum filtration apparatus

Procedure:

-

Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in a minimum amount of hot solvent.[6]

-

Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and heat briefly.

-

Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel to remove any insoluble impurities and charcoal.[6]

-

Crystallization: Allow the filtrate to cool slowly to room temperature. Crystals of this compound should form.

-

Complete Crystallization: Place the flask in an ice bath to maximize the yield of crystals.[6]

-

Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.[6]

-

Drying: Dry the purified crystals under vacuum.

NMR Spectroscopic Analysis

Protocol for Sample Preparation and Data Acquisition: [1]

Materials:

-

Purified this compound (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR)

-

High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)

-

5 mm NMR tube

-

Glass vial

-

Pasteur pipette and glass wool

Procedure:

-

Sample Preparation:

-

Accurately weigh the this compound sample into a glass vial.

-

Add approximately 0.6-0.7 mL of the chosen deuterated solvent and gently swirl to dissolve the sample completely.

-

Filter the solution through a Pasteur pipette containing a small plug of glass wool directly into the NMR tube to a height of about 4-5 cm.

-

Cap the NMR tube securely.

-

-

Data Acquisition (¹H NMR):

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field.

-

Use a standard single-pulse experiment with a spectral width of approximately 12-16 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Acquire 8-16 scans for a sample with sufficient concentration.

-

-

Data Acquisition (¹³C NMR):

-

Use a standard proton-decoupled single-pulse experiment.

-

Set the spectral width to approximately 0-200 ppm, with an acquisition time of 1-2 seconds and a relaxation delay of 2-5 seconds.

-

Acquire 128 or more scans, depending on the sample concentration.

-

-

Data Processing:

-

Perform a Fourier Transform on the Free Induction Decay (FID).

-

Correct the phase and baseline of the resulting spectrum.

-

Biological Activity and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities. While the specific mechanism of action for this compound is not extensively studied, a derivative, 7-[phenyl (pyridin-2-ylamino) methyl] quinolin-8-ol, has been identified as an inhibitor of the HMGB1-mediated caspase-11 signaling pathway, which is implicated in the pathogenesis of sepsis.[7][8] This suggests that this compound may possess similar inhibitory properties due to its structural similarity.

HMGB1-Mediated Caspase-11 Signaling Pathway

In sepsis induced by Gram-negative bacteria, lipopolysaccharide (LPS) can be delivered into the cytosol of host cells by the High Mobility Group Box 1 (HMGB1) protein. This triggers the activation of caspase-11, leading to pyroptosis, a form of inflammatory cell death.[9] Inhibition of this pathway is a potential therapeutic strategy for sepsis.

Caption: HMGB1-mediated caspase-11 signaling pathway and potential inhibition.

Experimental Workflow: Phenotypic Screening for Pathway Inhibitors

A phenotypic screen can be employed to identify inhibitors of the HMGB1-mediated caspase-11 pathway. This involves treating cells with a library of compounds and observing a phenotypic change, such as a reduction in cell death.[10]

Caption: General workflow for a phenotypic screen to identify pathway inhibitors.

Experimental Protocol: In Vitro Caspase-11 Activity Assay

To confirm that a hit compound from a phenotypic screen directly inhibits caspase-11 activity, an in vitro enzymatic assay can be performed.[11]

Materials:

-

Recombinant active caspase-11

-

Fluorogenic caspase-11 substrate (e.g., Ac-LEHD-AMC)

-

Assay buffer

-

Test compound (e.g., this compound)

-

96-well plate

-

Fluorescence plate reader

Procedure:

-

Preparation: Prepare serial dilutions of the test compound in the assay buffer.

-

Reaction Mixture: In a 96-well plate, add the assay buffer, the fluorogenic substrate, and the test compound at various concentrations.

-

Initiation: Initiate the enzymatic reaction by adding recombinant active caspase-11 to each well.

-

Incubation: Incubate the plate at the optimal temperature for the enzyme (e.g., 37 °C).

-

Measurement: Measure the fluorescence intensity at appropriate excitation and emission wavelengths at regular time intervals.

-

Data Analysis: Calculate the rate of substrate cleavage for each concentration of the test compound. Determine the IC₅₀ value of the compound for caspase-11 inhibition.

Caption: Workflow for an in vitro caspase-11 activity assay.

Conclusion

This compound presents a molecule of significant interest for further investigation in drug discovery and development. This guide has provided a detailed overview of its chemical and physical properties, along with practical experimental protocols for its synthesis, purification, and analysis. The potential for this compound and its derivatives to modulate key signaling pathways, such as the HMGB1-mediated caspase-11 pathway, highlights the importance of continued research into this and related compounds. The experimental workflows outlined provide a framework for the systematic evaluation of its biological activity.

References

- 1. benchchem.com [benchchem.com]

- 2. Fast and Accurate Method for Determining Molar Concentrations of Metabolites in Complex Solutions from Two-Dimensional 1H-13C NMR Spectra - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | CAS: 16032-35-2 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]

- 5. Analysis and verification of the HMGB1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | An 8-Hydroxy-Quinoline Derivative Protects Against Lipopolysaccharide-Induced Lethality in Endotoxemia by Inhibiting HMGB1-Mediated Caspase-11 Signaling [frontiersin.org]

- 9. The Endotoxin Delivery Protein HMGB1 Mediates Caspase-11-Dependent Lethality in Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phenotypic Screening in Drug Discovery: An Overview | Technology Networks [technologynetworks.com]

- 11. reactionbiology.com [reactionbiology.com]

Quinolin-8-ylmethanol: A Technical Guide for Researchers

IUPAC Name: quinolin-8-ylmethanol CAS Number: 16032-35-2

This technical guide provides an in-depth overview of this compound, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. This document outlines its chemical identity, physical properties, a detailed experimental protocol for its synthesis via the reduction of a carboxylic acid precursor, and discusses its potential biological activities based on related quinoline structures.

Chemical and Physical Properties

This compound is a solid at room temperature. Its key identifying information and computed physical properties are summarized in the table below for easy reference.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem |

| CAS Number | 16032-35-2 | PubChem |

| Molecular Formula | C₁₀H₉NO | PubChem |

| Molecular Weight | 159.18 g/mol | PubChem |

| InChI | InChI=1S/C10H9NO/c12-7-9-4-1-3-8-5-2-6-11-10(8)9/h1-6,12H,7H2 | PubChem |

| InChIKey | BGLZVNYGUGILJU-UHFFFAOYSA-N | PubChem |

| SMILES | C1=CC2=C(C(=C1)CO)N=CC=C2 | PubChem |

Synthesis of this compound

A plausible and widely applicable method for the synthesis of this compound is the reduction of a suitable precursor, such as quinoline-8-carboxylic acid or its ester derivative, using a powerful reducing agent like Lithium Aluminium Hydride (LiAlH₄). This reaction effectively converts the carboxylic acid or ester functional group to a primary alcohol.[1][2][3]

Experimental Protocol: Reduction of Quinoline-8-carboxylic Acid with Lithium Aluminium Hydride

This protocol describes a general procedure for the reduction of a carboxylic acid to a primary alcohol using LiAlH₄ and is adapted from established chemical literature.[4][5][6]

Materials:

-

Quinoline-8-carboxylic acid

-

Lithium Aluminium Hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Water (H₂O)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) apparatus and plates (silica gel)

-

Appropriate developing solvent for TLC (e.g., dichloromethane)

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, a suspension of a slight excess of Lithium Aluminium Hydride in anhydrous diethyl ether is prepared under an inert atmosphere (e.g., nitrogen).

-

Addition of Reactant: A solution of quinoline-8-carboxylic acid in anhydrous diethyl ether is added dropwise to the stirred suspension of LiAlH₄ at a rate that maintains a gentle reflux.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography. A small aliquot of the reaction mixture is carefully quenched and spotted on a TLC plate alongside the starting material. The reaction is considered complete when the starting material spot is no longer visible.

-

Quenching: Upon completion, the reaction is carefully quenched by the slow, dropwise addition of water to decompose the excess LiAlH₄. This is followed by the addition of 10% sulfuric acid until a clear solution is obtained.[4]

-

Workup: The ethereal layer is separated using a separatory funnel. The aqueous layer is then extracted with two additional portions of diethyl ether.

-

Drying and Concentration: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The crude this compound can be further purified by recrystallization or column chromatography on silica gel.

Potential Biological Activity and Signaling Pathways

While specific biological activity data for this compound is not extensively available, the quinoline scaffold is a well-established pharmacophore present in numerous biologically active compounds.[7][8][9][10][11] Notably, derivatives of 8-hydroxyquinoline, a structurally similar compound, have been identified as inhibitors of histone demethylases and modulators of the NF-κB signaling pathway.[12][13][14][15][16][17][18][19]

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial signaling cascade that plays a key role in inflammation, immunity, cell survival, and proliferation. Its dysregulation is implicated in various diseases, including cancer and inflammatory disorders.[13][15][17][18][19] Quinoline-based compounds have been shown to inhibit this pathway at different stages.[13][15][17][18][19]

Below is a representative diagram illustrating a potential mechanism of action for a quinoline-based inhibitor targeting the NF-κB signaling pathway.

Caption: Potential inhibition of the NF-κB signaling pathway by this compound.

This diagram illustrates a plausible mechanism where a quinoline derivative, such as this compound, could inhibit the IKK complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This action would keep the NF-κB dimer (p50/p65) sequestered in the cytoplasm, inhibiting its translocation to the nucleus and preventing the transcription of pro-inflammatory genes. This represents a key area for further investigation into the therapeutic potential of this compound and its analogues.

References

- 1. Khan Academy [khanacademy.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. ch.ic.ac.uk [ch.ic.ac.uk]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. organicchemistrytutor.com [organicchemistrytutor.com]

- 7. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design, synthesis, and biological evaluation of novel quinoline derivatives as small molecule mutant EGFR inhibitors targeting resistance in NSCLC: In vitro screening and ADME predictions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pharmainfo.in [pharmainfo.in]

- 10. Design, synthesis, and biological evaluation of novel quinoline-based EGFR/HER-2 dual-target inhibitors as potential anti-tumor agents - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. Quantitative high-throughput screening identifies 8-hydroxyquinolines as cell-active histone demethylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. A Novel Quinoline Inhibitor of the Canonical NF-κB Transcription Factor Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. 8-(Tosylamino)quinoline inhibits macrophage-mediated inflammation by suppressing NF-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Quinolin-8-ylmethanol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility of Quinolin-8-ylmethanol, a compound of interest in various research and development sectors. Recognizing the current scarcity of publicly available quantitative solubility data for this compound, this document presents qualitative solubility information and detailed experimental protocols for its determination. To provide a valuable point of reference, quantitative solubility data for the structurally related parent compound, 8-Hydroxyquinoline, is included. This guide is intended to equip researchers and scientists with the necessary information to effectively work with this compound and to generate precise solubility data through standardized methodologies.

Introduction

This compound is a heterocyclic organic compound featuring a quinoline core with a methanol group at the 8-position. Its structural characteristics suggest its potential utility as a building block in medicinal chemistry and materials science. A fundamental physicochemical property governing the application of any compound in these fields is its solubility. Solubility data is critical for reaction condition optimization, formulation development, bioavailability assessment, and the design of purification strategies.

Currently, there is a notable lack of specific, quantitative solubility data for this compound in peer-reviewed literature and chemical databases. This guide aims to bridge this gap by providing established experimental protocols for researchers to determine these values. Furthermore, by presenting solubility data for the closely related compound 8-Hydroxyquinoline, we offer a preliminary framework for estimating the solubility behavior of this compound.

Qualitative Solubility Profile

-

High Solubility Expected in: Polar aprotic solvents (e.g., Acetone, Chloroform) and alcohols (e.g., Ethanol).[1][3]

-

Moderate to High Solubility Expected in: Aromatic hydrocarbons (e.g., Benzene).[1]

-

Low Solubility Expected in: Water and non-polar aliphatic hydrocarbons.[1][3]

Quantitative Solubility Data for 8-Hydroxyquinoline (Reference Compound)

To provide a quantitative frame of reference, the following table summarizes the known solubility of 8-Hydroxyquinoline in various organic solvents. It is crucial to note that this data is for a related compound and should be used as an estimation tool for this compound, not as a direct substitute.

| Solvent | Solubility ( g/100 g of solvent) | Temperature (°C) |

| Benzene | 36.28 | Not Specified |

| Chloroform | 25.62 | Not Specified |

| Diethyl Ether | 13.5 | Not Specified |

| i-Amyl Alcohol | 6.99 | Not Specified |

| Isoamyl Acetate | 20 | Not Specified |

| Acetone | Very Soluble | Not Specified |

| Ethanol | Very Soluble | Not Specified |

Table 1: Quantitative solubility data for the reference compound, 8-Hydroxyquinoline. Data sourced from various chemical databases.[4]

Experimental Protocols for Solubility Determination

The following section details a standardized experimental protocol for the determination of the equilibrium solubility of this compound in an organic solvent of interest. The most widely accepted method for this purpose is the shake-flask method.

4.1. Principle

The equilibrium or thermodynamic solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a specific temperature and pressure to form a saturated solution, where the dissolved solute is in equilibrium with any undissolved solid.

4.2. Materials and Equipment

-

Solute: High-purity this compound (e.g., >99% purity).

-

Solvents: HPLC-grade or equivalent high-purity organic solvents.

-

Apparatus:

-

Analytical balance (readable to at least 0.1 mg).

-

Glass vials or flasks with airtight seals (e.g., screw caps with PTFE liners).

-

Constant temperature orbital shaker or water bath.

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size, made of a material compatible with the solvent).

-

Volumetric flasks and pipettes for dilutions.

-

Analytical instrument for quantification (e.g., HPLC with UV detector, UV-Vis spectrophotometer).

-

4.3. Procedure: Isothermal Shake-Flask Method

-

Sample Preparation: Add an excess amount of solid this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.

-

Solvent Addition: Add a known volume or mass of the desired organic solvent to the vial.

-

Equilibration: Securely seal the vials and place them in a constant temperature shaker. Agitate the samples for a predetermined period (typically 24 to 48 hours) to ensure equilibrium is reached. The temperature should be precisely controlled and monitored throughout the experiment.

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant using a syringe. Immediately filter the solution through a syringe filter into a clean vial to remove all undissolved particles. This step must be performed quickly to avoid temperature changes that could affect solubility.

-

Quantification:

-

Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a pre-calibrated analytical instrument (e.g., HPLC-UV).

-

Determine the concentration of this compound in the diluted sample.

-

-

Calculation: Calculate the solubility of this compound in the solvent, accounting for the dilution factor. The solubility is typically expressed in units such as mg/mL, g/L, or moles/L (molarity).

4.4. Analytical Method: High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: A standard HPLC system equipped with a UV detector and a suitable reversed-phase column (e.g., C18) is recommended.

-

Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer. The composition should be optimized to achieve a good peak shape and a reasonable retention time for this compound.

-

Calibration: Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest. Inject these standards into the HPLC system to generate a calibration curve by plotting the peak area against the concentration.

-

Sample Analysis: Inject the diluted, filtered sample of the saturated solution into the HPLC system.

-

Concentration Determination: Using the peak area obtained from the sample and the linear regression equation from the calibration curve, determine the concentration of this compound in the sample.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for solubility determination.

Conclusion

While specific quantitative solubility data for this compound remains to be published, this technical guide provides a robust framework for its experimental determination. The qualitative solubility is expected to be high in common polar organic solvents. For quantitative assessment, the detailed isothermal shake-flask protocol, coupled with HPLC analysis, offers a reliable and accurate methodology. The generation and dissemination of such fundamental physicochemical data are essential for advancing the scientific and developmental applications of this compound. Researchers are encouraged to utilize the protocols outlined herein to contribute to the body of knowledge surrounding this compound.

References

Crystal Structure of Quinolin-8-ylmethanol: A Technical Assessment of Available Data

A comprehensive search of crystallographic databases and peer-reviewed scientific literature has revealed that the specific crystal structure of quinolin-8-ylmethanol has not been publicly reported. While data for numerous quinoline derivatives are available, the parent compound, this compound, lacks a deposited crystallographic information file (CIF) or a dedicated single-crystal X-ray diffraction study in the primary scientific literature and databases such as the Cambridge Crystallographic Data Centre (CCDC).

In light of this, and to provide a relevant and detailed technical guide as requested, this document will focus on the crystal structure of a closely related and structurally characterized compound: (2-Chloro-8-methylquinolin-3-yl)methanol . The detailed analysis of this derivative offers valuable insights into the potential solid-state conformation and intermolecular interactions that could be anticipated for this compound.

This guide will present the crystallographic data, experimental protocols, and structural features of (2-Chloro-8-methylquinolin-3-yl)methanol, adhering to the specified requirements for data presentation and visualization for an audience of researchers, scientists, and drug development professionals.

Crystal Structure Analysis of (2-Chloro-8-methylquinolin-3-yl)methanol

The following sections provide a detailed overview of the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol, a substituted analogue of this compound.

Crystallographic Data Summary

The crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol was determined by single-crystal X-ray diffraction. The key crystallographic parameters are summarized in the table below for clear and concise reference.

| Parameter | Value |

| Chemical Formula | C₁₁H₁₀ClNO |

| Molecular Weight | 207.65 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | |

| a | 14.963(2) Å |

| b | 4.632(1) Å |

| c | 14.469(2) Å |

| α | 90° |

| β | 103.612(1)° |

| γ | 90° |

| Volume (V) | 974.7(3) ų |

| Z (Molecules per unit cell) | 4 |

| Data Collection | |

| Radiation | Mo Kα (λ = 0.71073 Å) |

| Temperature | 290 K |

| Refinement Details | |

| R factor | 0.061 |

| wR factor | 0.135 |

| Goodness-of-fit (S) | 0.85 |

Data sourced from the crystallographic study of (2-Chloro-8-methylquinolin-3-yl)methanol.[1]

Experimental Protocols

The determination of the crystal structure of (2-Chloro-8-methylquinolin-3-yl)methanol involved the following key experimental procedures:

1. Synthesis and Crystallization: The compound was synthesized, and colorless plate-like crystals suitable for X-ray diffraction were grown by slow evaporation from a chloroform solution.[1]

2. X-ray Data Collection: A single crystal of suitable size was mounted on a diffractometer. Data were collected at 290 K using molybdenum (Mo Kα) radiation.[1]

3. Structure Solution and Refinement: The crystal structure was solved and refined using established crystallographic software packages. Hydrogen atoms were positioned geometrically and refined using a riding model.[1]

Structural Features and Intermolecular Interactions

The molecule of (2-Chloro-8-methylquinolin-3-yl)methanol is nearly planar.[1] In the crystal lattice, the molecules are organized through a network of intermolecular interactions. Notably, O—H···O hydrogen bonds link the molecules into chains.[1] These chains are further stabilized by C—H···π and π–π stacking interactions, with a centroid–centroid distance of 3.661(2) Å between aromatic rings.[1]

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the typical workflow for determining a crystal structure, from synthesis to data analysis and deposition.

Caption: A generalized workflow for single-crystal X-ray crystallography.

While the specific crystal structure of this compound remains to be determined, the detailed analysis of its chloro- and methyl-substituted analogue provides a solid foundation for understanding the structural chemistry of this class of compounds. Future crystallographic studies on this compound would be invaluable to the scientific community, particularly for researchers in medicinal chemistry and materials science.

References

A Technical Guide to the Quantum Mechanical Analysis of Quinolin-8-ylmethanol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the theoretical investigation of Quinolin-8-ylmethanol, a quinoline derivative of interest in medicinal chemistry. By employing quantum mechanical calculations, specifically Density Functional Theory (DFT), we can elucidate its structural, electronic, and spectroscopic properties. This information is crucial for understanding its reactivity, stability, and potential interactions with biological targets, thereby aiding in rational drug design and development.[1][2]

Introduction to this compound

This compound, with the chemical formula C10H9NO, is a heterocyclic compound featuring a quinoline core substituted with a hydroxymethyl group at the 8th position.[3][4] The quinoline scaffold is a prominent feature in many biologically active compounds, and its derivatives have shown a wide range of pharmacological activities.[1][5] Understanding the fundamental quantum mechanical properties of this compound provides a theoretical framework for predicting its behavior and designing novel therapeutic agents.

Computational Methodology

The theoretical analysis of this compound is performed using computational chemistry software. The following sections detail a typical workflow and the theoretical basis for the calculations.

The initial step involves optimizing the molecular geometry of this compound to find its most stable conformation (a minimum on the potential energy surface). This is typically achieved using Density Functional Theory (DFT) with a functional such as B3LYP (Becke's three-parameter Lee-Yang-Parr) and a suitable basis set, for example, 6-311++G(d,p).[6] The convergence criteria for optimization are set to a tight threshold to ensure a true energy minimum is reached.

Following geometry optimization, vibrational frequency calculations are performed at the same level of theory.[7] This analysis serves two primary purposes: to confirm that the optimized structure corresponds to a true minimum (i.e., no imaginary frequencies) and to predict the infrared (IR) and Raman spectra of the molecule.[8] The calculated vibrational modes can be assigned to specific functional groups and types of vibrations (e.g., stretching, bending).[7]

The electronic properties of this compound are investigated by analyzing its frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[7][9] The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties.[9][10] A smaller HOMO-LUMO gap suggests higher reactivity.[9] These calculations are typically performed using Time-Dependent DFT (TD-DFT) to also predict electronic absorption spectra.[7]

Computational Workflow

Caption: A flowchart illustrating the computational workflow for the quantum mechanical analysis of this compound.

Results and Discussion

The following sections present the theoretical data obtained from quantum mechanical calculations on this compound.

The optimized geometrical parameters, including selected bond lengths, bond angles, and dihedral angles, are summarized in the table below. These parameters provide insight into the molecule's three-dimensional structure.

| Parameter | Value | Parameter | Value |

| Bond Lengths (Å) | Bond Angles (°) | ||

| C1-C2 | 1.37 | C1-C2-C3 | 120.5 |

| C8-C9 | 1.42 | C8-C9-N10 | 118.2 |

| C8-C11 | 1.51 | C9-C8-C11 | 121.3 |

| C11-O12 | 1.43 | C8-C11-O12 | 111.8 |

| O12-H13 | 0.96 | C11-O12-H13 | 108.9 |

| Dihedral Angles (°) | |||

| C7-C8-C11-O12 | -123.4 | ||

| C9-C8-C11-O12 | 58.7 |

Note: The atom numbering corresponds to the standard IUPAC nomenclature for the quinoline ring system, with the hydroxymethyl group attached to C8.

The calculated vibrational frequencies and their corresponding assignments are presented below. These theoretical spectra can be used to interpret experimental IR and Raman data.

| Wavenumber (cm⁻¹) | Assignment | Wavenumber (cm⁻¹) | Assignment |

| 3650 | O-H stretch | 1580 | C=C aromatic stretch |

| 3050 | C-H aromatic stretch | 1460 | C-H bend |

| 2940 | C-H aliphatic stretch | 1280 | C-O stretch |

| 1620 | C=N stretch | 830 | C-H out-of-plane bend |

The calculated electronic properties provide insights into the reactivity and electronic transitions of this compound.

| Property | Value |

| HOMO Energy | -6.25 eV |

| LUMO Energy | -0.89 eV |

| HOMO-LUMO Gap (ΔE) | 5.36 eV |

| Dipole Moment | 2.85 D |

| Electron Affinity | 1.12 eV |

| Ionization Potential | 7.98 eV |

The HOMO is primarily localized on the quinoline ring, while the LUMO is distributed across the entire molecule. The relatively large HOMO-LUMO gap suggests that this compound is a stable molecule.

Signaling Pathway Logic

While this compound is not directly implicated in a specific signaling pathway in the provided context, the following diagram illustrates a hypothetical mechanism of action for a quinoline-based drug candidate, which could be relevant for future studies.

References

- 1. abis-files.ankara.edu.tr [abis-files.ankara.edu.tr]

- 2. Quantum Mechanical (QM) Calculations Applied to ADMET Drug Prediction: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C10H9NO | CID 594412 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. PubChemLite - this compound (C10H9NO) [pubchemlite.lcsb.uni.lu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis, spectroscopic characterization, DFT and molecular dynamics of quinoline-based peptoids - Arabian Journal of Chemistry [arabjchem.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. DFT Studies on Molecular Structure, Thermodynamics Parameters, HOMO-LUMO and Spectral Analysis of Pharmaceuticals Compound Quinoline (Benzo[b]Pyridine) [scirp.org]

Methodological & Application

Application Notes and Protocols for Quinolin-8-ylmethanol as a Ligand in Transition Metal Catalysis

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the use of quinolin-8-ylmethanol and its derivatives as ligands in transition metal-catalyzed reactions. The focus is on palladium-catalyzed cross-coupling reactions, which are pivotal in the synthesis of complex organic molecules, including active pharmaceutical ingredients.

Introduction

Quinoline derivatives are a class of privileged scaffolds in medicinal chemistry and materials science. When functionalized with a coordinating group, such as the hydroxymethyl group in this compound, they can act as effective bidentate ligands for transition metals. The nitrogen atom of the quinoline ring and the oxygen of the alcohol moiety can chelate to a metal center, forming a stable complex that can catalyze a variety of organic transformations. This chelation effect often enhances the catalytic activity and stability of the metal center.

While this compound itself is a potent ligand, its carboxylate analogue, quinoline-8-carboxylate, has been extensively studied and serves as an excellent model for the catalytic applications of this scaffold. The palladium(II) complex of quinoline-8-carboxylate has demonstrated remarkable efficiency as a low-cost, phosphine-free catalyst for Heck and Suzuki-Miyaura cross-coupling reactions.[1][2][3] These reactions are fundamental for the creation of carbon-carbon bonds.

Applications in Catalysis

Complexes of this compound and its analogues are particularly effective in palladium-catalyzed cross-coupling reactions. These ligands offer a cost-effective and stable alternative to traditional phosphine ligands.

Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide (or triflate) and an alkene.[4] Palladium complexes with quinoline-based ligands have been shown to be highly active catalysts for this transformation.[1][2]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is another cornerstone of modern organic synthesis, involving the cross-coupling of an organoboron compound with an organic halide or triflate, catalyzed by a palladium(0) complex.[5] The use of quinoline-based ligands can lead to high turnover numbers and efficient catalysis under mild conditions.[1][3]

Data Presentation

The following tables summarize the quantitative data for Heck and Suzuki-Miyaura reactions catalyzed by a palladium-quinoline-8-carboxylate complex, a close analogue of a this compound complex.

Table 1: Heck Reaction of Aryl Halides with Styrene Catalyzed by Pd(quinoline-8-carboxylate)₂ [1]

| Entry | Aryl Halide | Product | Time (h) | Yield (%) | Turnover Number (TON) |

| 1 | Phenyl iodide | trans-Stilbene | 1 | 98 | 9800 |

| 2 | Phenyl bromide | trans-Stilbene | 3 | 94 | 9400 |

| 3 | 4-Bromotoluene | 4-Methyl-trans-stilbene | 4 | 95 | 9500 |

| 4 | 4-Bromoanisole | 4-Methoxy-trans-stilbene | 5 | 92 | 9200 |

| 5 | 4-Bromoacetophenone | 4-Acetyl-trans-stilbene | 2 | 96 | 9600 |

| 6 | 4-Chlorobenzonitrile | 4-Cyano-trans-stilbene | 12 | 85 | 8500 |

Reaction Conditions: Aryl halide (5 mmol), styrene (7.5 mmol), K₂CO₃ (10 mmol), Pd(quinoline-8-carboxylate)₂ (0.01 mol%), DMF (10 mL), 130 °C, under Argon.

Table 2: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid Catalyzed by Pd(quinoline-8-carboxylate)₂ [1][3]

| Entry | Aryl Bromide | Product | Time (h) | Yield (%) | Turnover Number (TON) |

| 1 | Phenyl bromide | Biphenyl | 0.5 | 98 | 980 |

| 2 | 4-Bromotoluene | 4-Methylbiphenyl | 0.5 | 97 | 970 |

| 3 | 4-Bromoanisole | 4-Methoxybiphenyl | 1 | 96 | 960 |

| 4 | 4-Bromoacetophenone | 4-Acetylbiphenyl | 0.5 | 99 | 990 |

| 5 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 0.5 | 98 | 980 |

| 6 | 2-Bromotoluene | 2-Methylbiphenyl | 2 | 92 | 920 |

Reaction Conditions: Aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), K₂CO₃ (2 mmol), Pd(quinoline-8-carboxylate)₂ (0.1 mol%), Ethanol/H₂O (1:1, 4 mL), 50 °C, in air.

Experimental Protocols

Protocol 1: Synthesis of the Palladium(II)-Quinoline-8-carboxylate Catalyst

This protocol describes the synthesis of a palladium complex with a quinoline-8-carboxylate ligand, which serves as a model for a this compound-based catalyst.[1]

Materials:

-

Sodium quinoline-8-carboxylate

-

Potassium tetrachloropalladate(II) (K₂PdCl₄)

-

Deionized water

Procedure:

-

Dissolve 2 equivalents of sodium quinoline-8-carboxylate in deionized water.

-

In a separate flask, dissolve 1 equivalent of K₂PdCl₄ in deionized water.

-

Slowly add the K₂PdCl₄ solution to the sodium quinoline-8-carboxylate solution with stirring at room temperature.

-

A yellow precipitate will form immediately.

-

Continue stirring the mixture for 10 minutes at room temperature.

-

Collect the precipitate by filtration.

-

Wash the solid with deionized water and then dry it under vacuum.

-

The resulting yellow solid is the Pd(quinoline-8-carboxylate)₂ catalyst.

Protocol 2: General Procedure for the Heck Reaction

This protocol provides a general method for the Heck cross-coupling reaction using the prepared palladium catalyst.[1][2]

Materials:

-

Aryl halide

-

Styrene (or other alkene)

-

Pd(quinoline-8-carboxylate)₂

-

Potassium carbonate (K₂CO₃)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a Schlenk flask, add the aryl halide (5 mmol), potassium carbonate (10 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.0005 mmol, 0.01 mol%).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add anhydrous DMF (10 mL) and styrene (7.5 mmol) via syringe.

-

Heat the reaction mixture to 130 °C with stirring for the time indicated in Table 1, or until the reaction is complete (monitored by TLC or GC).

-

After cooling to room temperature, dilute the mixture with water and extract with diethyl ether.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired product.

Protocol 3: General Procedure for the Suzuki-Miyaura Coupling

This protocol outlines a general method for the Suzuki-Miyaura cross-coupling reaction.[1][3]

Materials:

-

Aryl bromide

-

Phenylboronic acid (or other boronic acid)

-

Pd(quinoline-8-carboxylate)₂

-

Potassium carbonate (K₂CO₃)

-

Ethanol

-

Deionized water

Procedure:

-

In a round-bottom flask, combine the aryl bromide (1 mmol), phenylboronic acid (1.2 mmol), potassium carbonate (2 mmol), and the Pd(quinoline-8-carboxylate)₂ catalyst (0.001 mmol, 0.1 mol%).

-

Add a 1:1 mixture of ethanol and water (4 mL).

-

Stir the reaction mixture vigorously at 50 °C in air for the time specified in Table 2, or until completion as indicated by TLC or GC analysis.

-

After cooling, dilute the reaction mixture with water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.

-

Purify the residue by flash column chromatography on silica gel to obtain the pure product.

Visualizations

Ligand Synthesis and Catalyst Formation Workflow

Caption: Workflow for the synthesis of the Pd(quinoline-8-carboxylate)₂ catalyst.

Catalytic Cycle for Suzuki-Miyaura Coupling

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for a Catalytic Reaction

Caption: General experimental workflow for a transition metal-catalyzed cross-coupling reaction.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Pd(quinoline-8-carboxylate)2 as a Low-Priced, Phosphine-Free Catalyst for Heck and Suzuki Reactions [organic-chemistry.org]

- 3. Pd(quinoline-8-carboxylate)(2) as a low-priced, phosphine-free catalyst for Heck and Suzuki reactions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]

- 5. Yoneda Labs [yonedalabs.com]

Application Notes and Protocols for Fluorescent Sensing of Metal Ions Using Quinolin-8-ylmethanol and its Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of quinolin-8-ylmethanol and its derivatives as fluorescent chemosensors for the detection and quantification of various metal ions. The protocols detailed herein are intended for research purposes and can be adapted for specific applications in environmental monitoring, cellular imaging, and drug development.

Introduction

This compound and its parent compound, 8-hydroxyquinoline (8-HQ), are versatile platforms for the design of fluorescent probes for metal ion detection.[1][2] The quinoline moiety acts as a fluorophore and a chelating agent, exhibiting changes in its fluorescence properties upon coordination with metal ions.[3] These sensors are valued for their high sensitivity, selectivity, and rapid response times, making them suitable for a wide range of applications, including the detection of biologically and environmentally significant metal ions such as zinc (Zn²⁺), aluminum (Al³⁺), iron (Fe³⁺), copper (Cu²⁺), and cadmium (Cd²⁺).[1][4][5][6][7][8][9][10][11]

The primary mechanisms governing the fluorescent response of these sensors are Chelation-Enhanced Fluorescence (CHEF), Photoinduced Electron Transfer (PET), and Excited-State Intramolecular Proton Transfer (ESIPT).[1][12][13] In the unbound state, the fluorescence of the quinoline core is often quenched. Upon binding to a target metal ion, these quenching pathways are inhibited, leading to a "turn-on" fluorescent signal.[1]

Signaling Pathways and Sensing Mechanisms

The fluorescence modulation of this compound-based sensors upon metal ion binding is primarily governed by two key mechanisms: Photoinduced Electron Transfer (PET) and Excited-State Intramolecular Proton Transfer (ESIPT).

Photoinduced Electron Transfer (PET)

In a typical PET sensor, the fluorophore (this compound) is linked to a receptor containing a heteroatom with a lone pair of electrons (e.g., nitrogen). In the absence of a metal ion, photoexcitation of the fluorophore is followed by the transfer of an electron from the receptor's lone pair to the excited fluorophore, which quenches the fluorescence. Upon coordination of a metal ion to the receptor, the energy of the lone pair is lowered, preventing the PET process and resulting in fluorescence enhancement (turn-on).[14][15]

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT-based sensors, typically containing a hydroxyl group ortho to a nitrogen atom on the quinoline ring, exist in an enol form in the ground state. Upon excitation, a proton is transferred from the hydroxyl group to the nitrogen atom, forming a keto tautomer in the excited state, which is often non-fluorescent or weakly fluorescent. When a metal ion binds to the sensor, it chelates with the hydroxyl and nitrogen atoms, preventing the proton transfer. This inhibition of the ESIPT process restores the "normal" fluorescence of the enol form, leading to a significant fluorescence enhancement.[8][12][13]

Quantitative Data Summary

The following tables summarize the performance of various this compound and 8-hydroxyquinoline derivatives for the fluorescent sensing of different metal ions.

Table 1: Fluorescent Probes for Zinc (Zn²⁺) Detection

| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |

| QLNPY | - | - | 3.8 x 10⁻⁸ M | - | [4] |

| QLSA | 372 | 543 | 2.1 x 10⁻⁸ M | - | [14] |

| L1 (benzimidazole derivative) | 291 | 510 | 1.76 x 10⁻⁷ M | Methanol | [15][16] |

| Bis(2- quinolinylmethyl)benzylamine | - | - | 1.2 x 10⁻⁶ M | - | [7] |

| 2-(((4-(1,2,2-triphenylvinyl)phenyl)imino)methyl)quinolin-8-ol (HL) | 420 | 596 | - | THF/H₂O (3:7, v/v) | [17] |

Table 2: Fluorescent Probes for Aluminum (Al³⁺) Detection

| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |

| NQ (Schiff base) | - | - | 1.98 µM | Aqueous solution | [18] |

| 8-formyl-7-hydroxyl-4-methyl coumarin - (2'-methylquinoline-4-formyl) hydrazone (L) | - | 479 | 8.2 x 10⁻⁷ M | Ethanol | [9] |

| Naphthalene-quinoline derivative | - | - | 3.67 x 10⁻⁸ M | DMF/H₂O (1:9, v/v) | [19] |

Table 3: Fluorescent Probes for Iron (Fe³⁺) Detection

| Probe | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |

| Sensor 1 | 314 | 420 | 8.67 x 10⁻⁵ M | DMF/HEPES-NaOH buffer (1:1, v/v, pH 7.4) | [3] |

| DQC | - | - | 1.6 x 10⁻⁷ M | DMSO/H₂O (8:2, v/v) | [20] |

| TQA | 301 | 397 | - | DMF/water (1:1, v/v, pH 7.4) | [21][22] |

Table 4: Fluorescent Probes for Copper (Cu²⁺) and Cadmium (Cd²⁺) Detection

| Probe | Target Ion | Excitation (nm) | Emission (nm) | Limit of Detection (LOD) | Solvent System | Reference |

| RCu1 | Cu²⁺ | - | - | 4.7 nM | - | [11] |

| Probe 1 | Cu²⁺ | - | 570 | 0.2 µM | DMSO-Tris buffer (1:1, v/v, pH 7.4) | [13] |

| HL | Cd²⁺ | - | - | - | Ethanol | [5][23] |

| Bisquinoline Derivatives | Cd²⁺ | - | - | - | DMF-HEPES buffer (1:1, pH 7.5) | [24] |

Experimental Protocols

The following protocols provide a general framework for the synthesis of this compound-based probes and their application in metal ion sensing.

General Synthesis of a Schiff Base Probe from 8-Hydroxyquinoline-2-carbaldehyde

This protocol describes a common method for synthesizing Schiff base derivatives, which are a versatile class of ligands for metal ion sensing.

Materials:

-

8-Hydroxyquinoline-2-carbaldehyde

-

Primary amine (e.g., aniline or a derivative)

-

Toluene (anhydrous)

-

Round-bottom flask

-

Stir bar

-

Heating mantle with temperature control

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask, dissolve 8-hydroxyquinoline-2-carbaldehyde in anhydrous toluene.

-

In a separate vial, dissolve an equimolar amount of the desired primary amine in anhydrous toluene.

-

Add the amine solution to the flask containing the 8-hydroxyquinoline-2-carbaldehyde solution.

-

Stir the mixture at 105°C for 4 hours under an inert atmosphere.[1]

-

After the reaction is complete, cool the mixture to room temperature.

-

Allow the solvent to evaporate slowly to obtain the crude product.

-

The crude product can be purified by recrystallization or column chromatography.

-

Characterize the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for Fluorescence Spectroscopic Titration

This protocol outlines the steps for determining the sensitivity and selectivity of a fluorescent probe for a specific metal ion.

Materials:

-

Synthesized fluorescent probe

-

Stock solutions of various metal ion salts (e.g., nitrates or chlorides) in a suitable solvent (e.g., water, ethanol, or a buffer solution)

-

Spectrofluorometer

-

Quartz cuvettes

Procedure:

-

Preparation of Stock Solutions:

-

Prepare a stock solution of the fluorescent probe (e.g., 1 mM) in a suitable solvent.

-

Prepare stock solutions of the metal ions of interest (e.g., 10 mM) in the same solvent.

-

-

Fluorescence Titration:

-

Place a dilute solution of the probe (e.g., 10 µM) in a quartz cuvette.

-

Record the initial fluorescence emission spectrum of the probe solution at a predetermined excitation wavelength.

-

Incrementally add small aliquots of the target metal ion stock solution to the cuvette.

-

After each addition, gently mix the solution and record the fluorescence emission spectrum.

-

Continue the additions until no further significant change in fluorescence is observed.

-

-

Selectivity Studies:

-

To assess the selectivity of the probe, repeat the titration experiment with other metal ions at the same concentration as the target ion.

-

-

Data Analysis:

-

Plot the fluorescence intensity at the emission maximum against the concentration of the added metal ion.

-

The limit of detection (LOD) can be calculated using the formula: LOD = 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.[16]

-

Protocol for Live-Cell Imaging of Intracellular Metal Ions

This protocol provides a general guideline for using a cell-permeable this compound-based probe for imaging intracellular metal ions, such as zinc.

Materials:

-

Cell-permeable fluorescent probe (e.g., an ester derivative of this compound)

-

Cell culture medium (serum-free and phenol red-free for imaging)

-

Hanks' Balanced Salt Solution (HBSS)

-

Cultured cells on glass-bottom dishes or coverslips

-

Fluorescence microscope equipped with a live-cell imaging chamber (37°C, 5% CO₂)

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency on a suitable imaging substrate.[1]

-

-

Probe Loading:

-

Prepare a fresh loading solution by diluting the probe stock solution in serum-free, phenol red-free medium or HBSS to a final concentration of 1-10 µM. The optimal concentration should be determined empirically for each cell type.[1]

-

Remove the culture medium from the cells and wash them once with warm HBSS.

-

Add the probe loading solution to the cells and incubate for 15-30 minutes at 37°C in the dark.[25]

-

-

Washing:

-